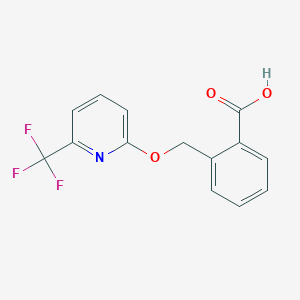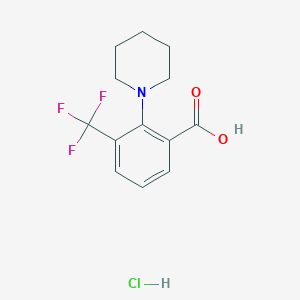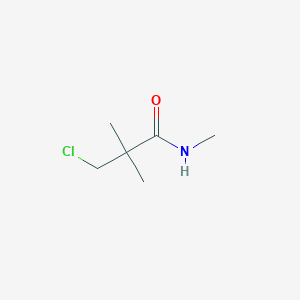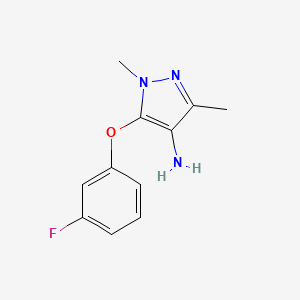
5-(3-氟苯氧基)-1,3-二甲基-1H-吡唑-4-胺
描述
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine, also known as 5-FDP, is an organic compound that is part of the pyrazolamine class of compounds. It is an important organic compound used in many scientific research applications due to its ability to act as a building block for other compounds. 5-FDP has a wide range of uses in both biochemical and physiological studies, and is especially useful in laboratory experiments due to its ability to act as a precursor to other compounds.
科学研究应用
化学合成和结构分析
- 合成和光谱分析: 对相关吡唑衍生物的研究涉及它们的合成和表征,包括光谱和晶体学研究。这些研究通常侧重于理解这些化合物的化学结构、键合和潜在的反应性(Hayvalı等,2010)。
在材料科学中的潜在应用
- 聚合物的改性: 已经探索了某些吡唑衍生物用于改性聚合物以增强其性能,例如提高热稳定性或引入特定的功能基团,从而赋予新的能力,如抗菌活性(Aly & El-Mohdy, 2015)。
生物活性和医学应用
- 抗菌和抗癌潜力: 一些研究合成了来自吡唑衍生物的新型席夫碱,并评估了它们的抗菌活性。这表明类似5-(3-氟苯氧基)-1,3-二甲基-1H-吡唑-4-胺这样的化合物有望在新型抗菌剂的开发中得到探索。此外,类似化合物的抗癌活性已经得到评估,表明这种化学结构在医学研究中的相关性(Puthran et al., 2019)。
分子修饰以增强性能
- 合成修饰: 对吡唑及其类似物与各种试剂的反应进行的研究已经导致了一系列可能具有改变的物理、化学或生物性能的衍生物的产生。这些修饰可以为特定应用定制化合物,例如在药物开发中或作为材料科学中的组分(Shablykin et al., 2008)。
作用机制
Target of Action
Similar compounds have been known to target androgen receptors . These receptors play a crucial role in the regulation of physiological processes such as muscle growth and maintenance.
Mode of Action
It can be inferred from related compounds that it may act as an agonist of its target receptor . This means it binds to the receptor and activates it, leading to a series of downstream effects.
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect pathways related to muscle growth and maintenance .
Pharmacokinetics
Similar compounds have been shown to have a high bioavailability and are metabolized by enzymes such as cyp3a4, ugt1a1, and ugt2b7 . The compound is excreted primarily through feces and urine .
Result of Action
Based on the potential target of action, it can be inferred that it may lead to an increase in muscle mass and strength .
生化分析
Biochemical Properties
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a programmed cell death process, by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can disrupt signaling pathways and cellular processes, leading to various biological effects. Additionally, 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and potency . In in vitro studies, it has been observed that the effects of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can result in sustained inhibition of specific signaling pathways and alterations in cellular metabolism . In in vivo studies, the temporal effects of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine on cellular function have also been observed, with prolonged exposure leading to cumulative effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological effect . These dosage-dependent effects highlight the importance of optimizing the dosage of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine for therapeutic applications.
Metabolic Pathways
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . The primary metabolic pathways include oxidation, reduction, and conjugation reactions . These metabolic processes can affect the bioavailability and efficacy of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine, as well as its potential for drug-drug interactions . Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . The distribution of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it can accumulate in the cytoplasm or other organelles, influencing various cellular processes . The subcellular localization of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine can determine its specific biological effects and potential therapeutic applications.
属性
IUPAC Name |
5-(3-fluorophenoxy)-1,3-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-7-10(13)11(15(2)14-7)16-9-5-3-4-8(12)6-9/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDELKKHIZWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)OC2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



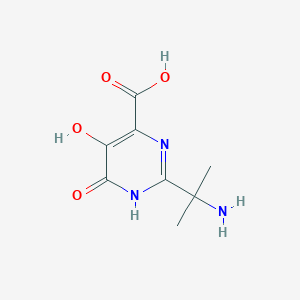
![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)
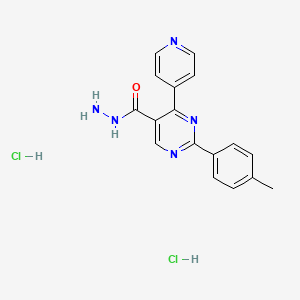

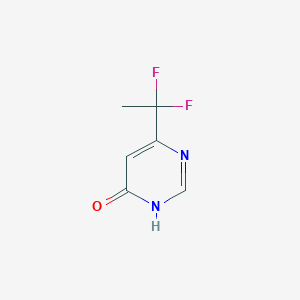

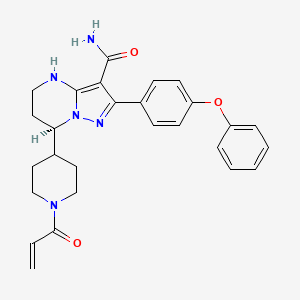
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)
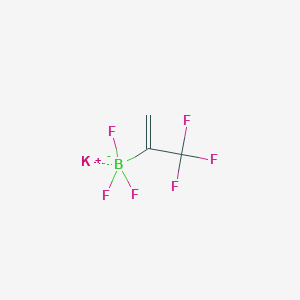
![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)
